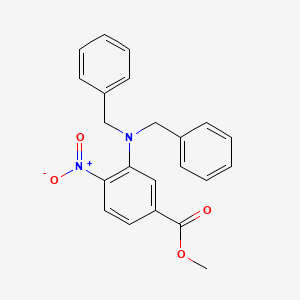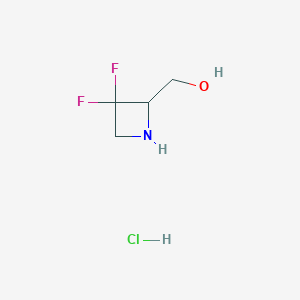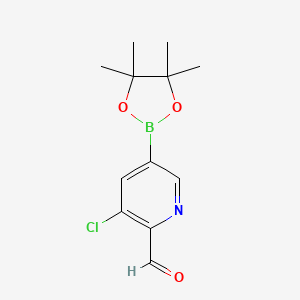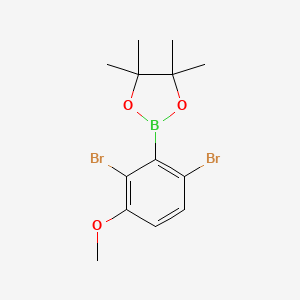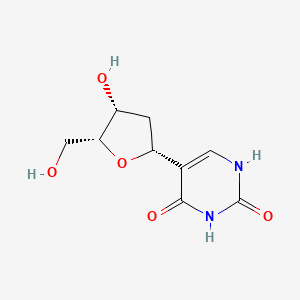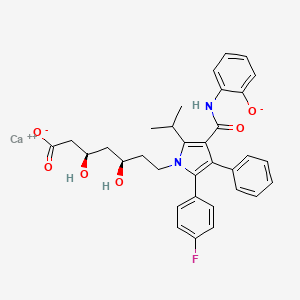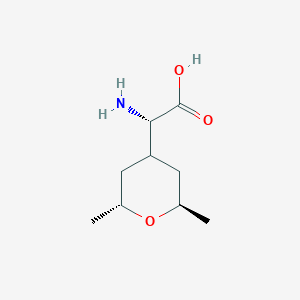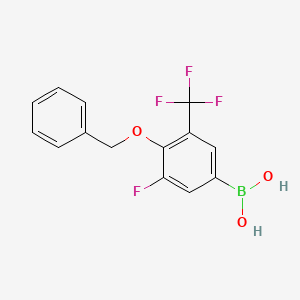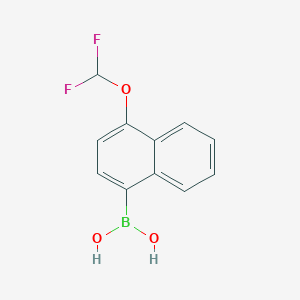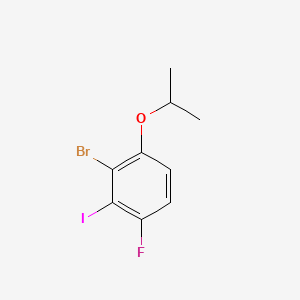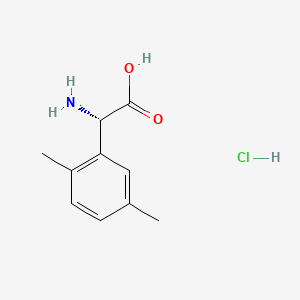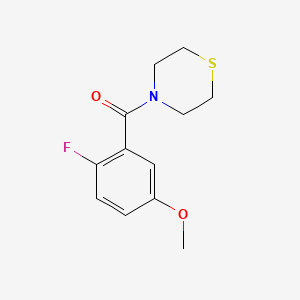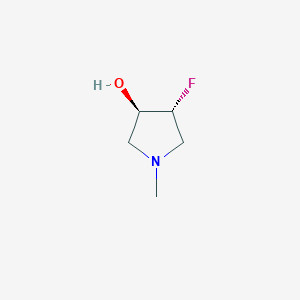
(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a fluorine atom attached to a pyrrolidine ring, which imparts distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol typically involves stereoselective reactions to ensure the correct chiral configuration. One common method includes the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, potassium permanganate (KMnO4)
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the fluorine atom .
Aplicaciones Científicas De Investigación
(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: A structurally similar compound with a hydroxyl group instead of a fluorine atom.
(3R,4R)-4-Methylpyrrolidin-3-ol: Another analog with a methyl group in place of the fluorine atom.
Uniqueness
The presence of the fluorine atom in (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics make it a valuable compound in drug design and other applications where enhanced binding affinity and stability are desired .
Propiedades
Fórmula molecular |
C5H10FNO |
|---|---|
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
(3R,4R)-4-fluoro-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3H2,1H3/t4-,5-/m1/s1 |
Clave InChI |
VDOLWAQYIDIFME-RFZPGFLSSA-N |
SMILES isomérico |
CN1C[C@H]([C@@H](C1)F)O |
SMILES canónico |
CN1CC(C(C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


